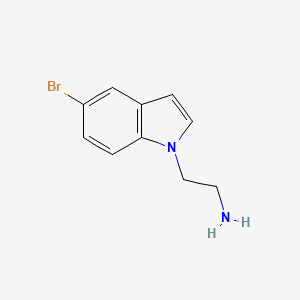
2-Bromophenyl-(2-methylbenzyl)ether
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research into bromophenols, including compounds similar to 2-Bromophenyl-(2-methylbenzyl)ether, has demonstrated significant antibacterial and antifungal properties. A study on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds, including bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, exhibited notable activity against several strains of bacteria and fungi. Such findings underscore the potential of bromophenols as sources for new antibacterial and antifungal agents (N. Xu et al., 2003).
Cytotoxic and Anticancer Potential
Compounds structurally related to this compound, extracted from the brown alga Leathesia nana, have displayed cytotoxicity against various human cancer cell lines. This highlights the potential application of bromophenols in cancer research and therapy. The diversity in dimerization patterns of these bromophenols suggests a range of mechanisms through which they can exert cytotoxic effects, offering insights into novel anticancer strategies (Xiuli Xu et al., 2004).
Antioxidant Activity
Bromophenols derived from marine algae have been found to possess potent antioxidant activities. For instance, bromophenols isolated from the red alga Symphyocladia latiuscula demonstrated strong radical-scavenging activity. This property suggests that bromophenols, akin to this compound, could be valuable as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservatives (Xiao-Juan Duan et al., 2007).
Enzyme Inhibition for Diabetes Management
Research on bromophenols, including those structurally similar to this compound, has revealed their potential as enzyme inhibitors, particularly in the context of managing diabetes. For example, a study on the alpha-glucosidase inhibitory activity of a bromophenol from the red alga Polyopes lancifolia highlights the potential of such compounds in the development of treatments for type 2 diabetes, by modulating carbohydrate digestion and glucose absorption (Keunsung Kim et al., 2010).
Metabolic and Environmental Fate Studies
Investigations into the metabolism and environmental behavior of bromophenols, like this compound, provide insights into their biotransformation pathways and persistence. One study exploring the metabolic pathways of 2,4,6-tribromophenol in rice plants underscores the complex interactions and transformation products that can occur in biological systems, potentially leading to the formation of hydroxylated and dimerized metabolites with environmental relevance (Qing Zhang et al., 2019).
Propriétés
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAKLCXGEKAQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)




![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)


![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)